Pantonine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pantonine involves the ATP-dependent condensation of ®-pantoic acid and β-alanine. This reaction is catalyzed by pantothenate synthetase from Escherichia coli . The enzyme accepts a wide range of structurally diverse amines, enabling the efficient synthesis of pharmaceutically relevant amides with high conversion rates .
Industrial Production Methods
This enzyme’s ability to accept various amines for coupling with ®-pantoic acid could be leveraged for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pantonine undergoes several types of chemical reactions, including:
Condensation Reactions: The primary synthetic route involves the condensation of ®-pantoic acid and β-alanine.
Substitution Reactions: This compound can participate in substitution reactions with various amines, leading to the formation of diverse amide products.
Common Reagents and Conditions
Reagents: ®-pantoic acid, β-alanine, and other structurally diverse amines.
Conditions: ATP-dependent reactions catalyzed by pantothenate synthetase.
Major Products Formed
Scientific Research Applications
Pantonine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pantoic Acid: The parent compound from which pantonine is derived.
Pantothenic Acid:
Uniqueness
This compound is unique due to its broad amine scope, allowing it to form a wide range of pharmaceutically relevant amides with high conversion rates . This property distinguishes it from other similar compounds like pantoic acid and pantothenic acid, which have more limited applications .
Properties
IUPAC Name |
(2S)-2-amino-4-hydroxy-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(7)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXLQZFJGQNGBQ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433084 |
Source
|
Record name | Pantonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-28-0 |
Source
|
Record name | Pantonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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